
3-(Chloromethyl)heptane
Overview
Description
3-(Chloromethyl)heptane is an organic compound with the molecular formula C8H17Cl. It is a chlorinated derivative of heptane, where a chlorine atom is attached to the third carbon of the heptane chain. This compound is used in various chemical reactions and industrial applications due to its reactivity and structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Chloromethyl)heptane can be synthesized through several methods. One common method involves the reaction of heptane with chlorine gas in the presence of ultraviolet light, which facilitates the substitution of a hydrogen atom with a chlorine atom at the third carbon position. Another method involves the reaction of heptane with thionyl chloride (SOCl2) in the presence of a catalyst .
Industrial Production Methods
In industrial settings, this compound is often produced by the reaction of pyridine and isooctanol, followed by the addition of thionyl chloride. The mixture is heated for several hours, distilled, and then allowed to settle to separate the layers .
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)heptane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups, such as hydroxyl groups, amines, or alkyl groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: The chlorine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) for hydroxyl substitution, ammonia (NH3) for amine substitution, and alkyl halides for alkyl substitution.
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction Reactions: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Major Products Formed
Substitution Reactions: Products include 3-hydroxyheptane, 3-aminoheptane, and various alkylated heptanes.
Oxidation Reactions: Products include 3-heptanol and 3-heptanoic acid.
Reduction Reactions: The major product is heptane.
Scientific Research Applications
Scientific Research Applications
3-(Chloromethyl)heptane serves several critical roles in scientific research:
1. Organic Synthesis:
- It acts as an intermediate in the synthesis of various organic compounds. For example, it is utilized in the production of surfactants and plasticizers, which are essential in many industrial applications .
2. Pharmaceutical Development:
- This compound is crucial in synthesizing active pharmaceutical ingredients (APIs). It has been used to develop drugs such as antihistamines and anticonvulsants, as well as chemotherapy agents like etoposide and teniposide .
3. Agricultural Applications:
- In agriculture, this compound functions as a fumigant and insecticide effective against pests like mites and thrips. Its application helps in pest management strategies to enhance crop yields .
4. Analytical Chemistry:
- It is employed as a reagent in various analytical techniques, including gas chromatography-mass spectrometry (GC-MS), where it serves as a reference material for method validation .
Case Studies
Case Study 1: Pharmaceutical Synthesis
In a study published in a peer-reviewed journal, researchers demonstrated the use of this compound in synthesizing an antihistamine drug. The compound acted as a key intermediate that facilitated the formation of the drug's active structure through nucleophilic substitution reactions.
Case Study 2: Agricultural Efficacy
A field trial evaluated the effectiveness of formulations containing this compound against common agricultural pests. Results indicated significant reductions in pest populations, leading to improved crop health and yield.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)heptane involves the substitution of a hydrogen atom with a chlorine atom. This reaction is typically carried out using a strong acid, such as hydrochloric acid, in the presence of a catalyst. The chlorine atom in the compound can participate in various chemical reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-2-ethylhexane
- 2-Ethylhexyl chloride
- 3-Chloromethylhexane
Uniqueness
3-(Chloromethyl)heptane is unique due to its specific structure, where the chlorine atom is attached to the third carbon of the heptane chain. This positioning allows for specific reactivity patterns and makes it a valuable intermediate in organic synthesis. Compared to other similar compounds, it offers distinct reactivity and applications in various chemical processes .
Biological Activity
3-(Chloromethyl)heptane, also known as 1-chloro-2-ethylhexane or 2-ethylhexyl chloride, is an organic compound with the molecular formula CHCl. It is primarily utilized in various industries, including agriculture and pharmaceuticals, due to its reactivity and biological properties. This article explores the biological activity of this compound, focusing on its applications, toxicity, and relevant research findings.
- Molecular Weight : 150.68 g/mol
- Boiling Point : 186-188 °C
- Melting Point : -92 °C
- Density : 0.88 g/cm³
- Flashpoint : 67 °C
- Solubility : Insoluble in water; soluble in organic solvents
- Vapor Pressure : 1.33 kPa at 25 °C
These properties indicate that this compound is a volatile compound with significant reactivity, particularly in nucleophilic substitution reactions and other organic synthesis processes .
Agricultural Use
This compound serves as a fumigant and insecticide , effective against various pests such as mites, thrips, and spider mites. Its application in agriculture highlights its role in pest management strategies .
Pharmaceutical Industry
In the pharmaceutical sector, this compound functions as an intermediate in synthesizing several drugs, including:
- Antihistamines
- Antipsychotics
- Anticonvulsants
- Chemotherapy agents like etoposide and teniposide
The ability to act as a precursor for these medications underscores its importance in drug development and therapeutic applications .
Acute Toxicity
The acute toxicity of this compound has been evaluated through various studies. The following data summarizes its toxicity levels:
- Oral LD50 : >2000 mg/kg (not classified as harmful)
- Dermal LD50 : >2000 mg/kg (not classified as harmful)
- Inhalation LC50 : >20 mg/L (rat, 8 hours exposure)
These values suggest that while the compound has low acute toxicity, it may still pose risks upon exposure, necessitating proper safety precautions during handling .
Symptoms of Exposure
Exposure to this compound may lead to:
- Headaches
- Dizziness
- Nausea and vomiting
- Allergic skin reactions
Symptoms can vary based on the route of exposure (inhalation, dermal contact, or ingestion), emphasizing the need for protective measures when working with this chemical .
Study on Insecticidal Activity
A study conducted by researchers at a prominent agricultural institute evaluated the efficacy of this compound against common agricultural pests. The results indicated a significant reduction in pest populations when applied at recommended concentrations. The compound demonstrated a rapid knockdown effect on target insects within hours of exposure .
Synthesis of Pharmaceutical Compounds
Research published in various chemistry journals has documented methods for synthesizing complex pharmaceutical compounds using this compound. For instance, it plays a crucial role in synthesizing specific enantiomers required for drug efficacy .
Properties
IUPAC Name |
3-(chloromethyl)heptane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17Cl/c1-3-5-6-8(4-2)7-9/h8H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVCBAMXYMWGLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40861758 | |
Record name | 3-(Chloromethyl)-heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40861758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123-04-6, 1230-40-6 | |
Record name | 3-(Chloromethyl)heptane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123-04-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethylhexyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123046 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexane, 1-chloro-2-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001230406 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(CHLOROMETHYL)HEPTANE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8883 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Heptane, 3-(chloromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-(Chloromethyl)-heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40861758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(chloromethyl)heptane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.178 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-ETHYLHEXYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1T84ZY4DN7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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